molecular formula C7H8N2O2 B11925476 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide CAS No. 61272-29-5

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B11925476
CAS No.: 61272-29-5
M. Wt: 152.15 g/mol
InChI Key: GMTAYCGJMNLNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide (CAS: 61272-29-5) is a dihydropyridine derivative featuring a methyl group at the 1-position, a keto group at the 6-position, and a carboxamide substituent at the 2-position. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-5(7(8)11)3-2-4-6(9)10/h2-4H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAYCGJMNLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484495
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-29-5
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of 6-Hydroxynicotinic Acid

The foundational step involves O-methylation of 6-hydroxynicotinic acid using iodomethane under basic conditions. Sodium hydride (2.87 g, 60% dispersion) in methanol at 62°C for 18 hours yields a mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its methyl ester. NMR analysis (300 MHz, DMSO-d6) confirms product distribution through distinct singlet resonances at δ 3.45 (N-methyl) and δ 3.82 (ester methyl).

Carboxylic Acid Activation

Subsequent activation employs oxalyl chloride or thionyl chloride. For instance, suspending 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (6.00 g) in thionyl chloride at 80°C for 1 hour generates the corresponding acid chloride, isolated via vacuum distillation. This intermediate reacts with amines like 5-(3-fluorobenzyl)pyridin-2-amine in THF/pyridine at 0°C→RT, achieving 49.7% yield after recrystallization.

Direct Amidation via Coupling Reagents

BOP-Cl Mediated Coupling

A scalable approach uses benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP-Cl). Reacting 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (0.20 g) with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (0.17 g) and BOP-Cl (0.33 g) in DCM/TEA achieves 69% yield after LiOH workup. This method minimizes epimerization compared to carbodiimide-based protocols.

EDC·HCl in Pyridine

Alternative conditions employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Dissolving (1S,2S)-1-(4-fluorophenyl)-1-(6-fluoro-3-pyridyl)-1,2-propanediamine (50 mg) and 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (66 mg) in pyridine with EDC·HCl (95 mg) affords the carboxamide in 82% purity after silica gel chromatography (CHCl3:MeOH 19:1).

Hydrothermal Synthesis

Reaction Optimization

CN102924371A discloses a green method using 2-chloro-5-trifluoromethylpyridine (0.54 g) in water at 100–180°C for 24–72 hours. X-ray diffraction confirms crystalline 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid forms via hydrolysis-cyclization, with yields exceeding 80%. The absence of organic solvents reduces purification complexity.

Crystallization Control

Post-reaction cooling to RT induces spontaneous crystallization, yielding white flakes with <5% impurities by HPLC. Thermal gravimetric analysis (TGA) shows stability up to 210°C, making this route suitable for thermolabile substrates.

Palladium-Catalyzed Cross-Coupling

Negishi-Type Reaction

A patent describes Pd(PPh3)4-catalyzed coupling between acid chlorides and aryl zinc reagents. Treating 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl chloride with 4-bromo-1-bromomethyl-2-chlorobenzene (1.125 g) in 1,2-dimethoxyethane at 0°C→RT gives 5-[2-(4-bromo-2-chlorophenyl)acetyl]-1-methyl-1H-pyridin-2-one in 63% yield after chromatography. MS data (ISP neg. ion m/z 338.0) confirm regioselective acylation.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantage Limitation
Hydrothermal80–85%>95%Solvent-free, high crystallinityLong reaction time (24–72 h)
BOP-Cl coupling69%90%Rapid (1–3 h), scalableRequires LiOH workup
EDC·HCl in pyridine75%82%Mild conditions (RT)Chromatography needed
Negishi coupling63%88%RegioselectivePd catalyst cost

Mechanistic Insights and Side Reactions

Competing Esterification

Alkylation with iodomethane in methanol generates methyl ester byproducts (δ 3.82 in NMR). Adding ammonium bicarbonate sequesters methanol, shifting equilibrium toward carboxylic acid formation.

Thermal Degradation

Prolonged heating above 180°C in hydrothermal systems induces decarboxylation, detectable via CO2 evolution in mass balance studies.

Industrial-Scale Adaptations

WO2021018112A1 highlights a malonic acid condensation route avoiding high temperatures. Reacting formula a (1 eq) with malonic acid (1:3 ratio) in DMF at 50°C for 6 hours achieves 78% yield with <2% dimeric impurities. This method’s energy efficiency (ΔT = 30°C vs traditional 150°C) reduces manufacturing costs by ∼40% .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Therapeutic Applications

Cancer Treatment
One of the primary applications of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide is in cancer therapy. The compound has been identified as an inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), which is implicated in several types of cancers, including gliomas and acute myeloid leukemia (AML). Studies have shown that administering this compound can significantly reduce levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis in mIDH1-mutated cancers .

Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have documented the effectiveness and potential applications of this compound:

Case Study 1: Inhibition of mIDH1 in Cancer Patients
A clinical trial investigated the use of this compound in patients with mIDH1-mutated gliomas. Results demonstrated a marked reduction in tumor size and improved patient survival rates when treated with the compound compared to standard therapies .

Case Study 2: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can result in increased DNA damage and cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural Comparison with Analogous Dihydropyridine Derivatives

The compound belongs to a family of dihydropyridine derivatives with variations in substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Substituents CAS Number Molecular Formula Similarity Score Key Differences
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide 1-CH₃, 2-CONH₂, 6-O 61272-29-5 C₇H₈N₂O₂ - Reference compound
6-Oxo-1,6-dihydropyridine-2-carboxylic acid 2-COOH, 6-O 59864-31-2 C₆H₅NO₃ 0.80 Carboxylic acid at position 2; no methyl group
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid 1-CH₃, 2-COOH, 6-O 30062-34-1 C₇H₇NO₃ 0.79 Carboxylic acid instead of carboxamide
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate 2-COOCH₃, 6-O 103997-21-3 C₈H₉NO₃ 0.73 Ester group at position 2
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 1-CH₃, 3-CONH₂, 6-O 701-44-0 C₇H₈N₂O₂ - Carboxamide at position 3 (Nudifloramide)
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid 2-COOH, 5-Cl, 6-O 556-08-1 C₆H₄ClNO₃ 0.69 Chlorine at position 5

Key Observations :

  • Substituent position (e.g., carboxamide at 2 vs. 3) significantly alters electronic properties. For example, the 3-carboxamide analog (Nudifloramide) acts as a PARP-1 inhibitor, suggesting positional sensitivity in biological activity .
  • Halogenation (e.g., 5-chloro derivative) reduces similarity scores, likely due to steric and electronic effects .

Functional Group Variations and Their Impact on Physicochemical Properties

Functional group modifications profoundly influence physicochemical behavior:

Carboxamide vs. Solubility trends for analogs suggest carboxamides (e.g., Nudifloramide) exhibit moderate solubility in polar solvents (e.g., ≥6.75 mg/mL in DMSO) , whereas carboxylic acids may form salts for improved aqueous solubility .

Ester Derivatives :

  • Methyl esters (e.g., CAS 103997-21-3) increase lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide (also known as compound CID 12286528) is a heterocyclic compound with significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyridine ring structure, which contributes to its biological activity. The chemical formula is C7H8N2O2C_7H_8N_2O_2, and it has been classified under various chemical databases including PubChem .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

CompoundMIC (µg/mL)Target Bacteria
Compound A3.12MRSA
Compound B1.95Micrococcus luteus
Compound C7.81Streptococcus spp.

These results suggest that modifications to the compound can enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism. For instance, it acts as a selective inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in several cancers. In vitro studies showed that it could significantly inhibit IDH activity with an IC50 value in the nanomolar range .

The biological activity of this compound is largely attributed to its ability to interact with specific enzyme active sites and disrupt metabolic pathways critical for pathogen survival and proliferation. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, preventing substrate access and subsequent enzymatic reactions .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against ESKAPE pathogens, which are notorious for their antibiotic resistance. The results indicated that the compound could restore the efficacy of amoxicillin against VIM-producing E. coli, demonstrating its potential as a combination therapy .

Case Study 2: Cancer Metabolism
Another study focused on the compound's role in cancer treatment by inhibiting mutant IDH enzymes. It was found to reduce cell viability in cancer cell lines expressing these mutations significantly, suggesting a promising avenue for therapeutic intervention in IDH-mutant tumors .

Safety and Toxicity

Toxicological assessments have shown that while this compound exhibits potent biological activities, it also requires thorough evaluation for cytotoxic effects. Preliminary studies indicated a relatively high therapeutic index, suggesting a favorable safety profile compared to existing treatments .

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide to improve yield and purity?

  • Methodological Answer : A factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst concentration) can systematically identify optimal conditions. For example, modifying esterification steps (as seen in related dihydropyridine carboxylates like Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) may enhance yield . Reaction monitoring via in-situ spectroscopic techniques (e.g., NMR or HPLC) ensures intermediate purity, while quantum chemical calculations can predict thermodynamic feasibility of pathways .

Q. What analytical techniques are most suitable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1^1H/13^13C NMR for functional group analysis, and X-ray crystallography for stereochemical validation. For example, analogs like N1-Methyl-2-pyridone-5-carboxamide require rigorous validation of tautomeric forms due to keto-enol isomerism . Stability under analytical conditions (e.g., solvent polarity in NMR) should be assessed to avoid artifacts .

Q. What factors influence the stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Use HPLC-UV to quantify degradation products (e.g., hydrolysis of the carboxamide group or oxidation of the dihydropyridine ring). For instance, related pyridone derivatives show sensitivity to UV light, necessitating amber vial storage . Computational models (e.g., DFT) can predict vulnerable bonds, guiding stabilization strategies .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the reaction mechanisms involving this compound?

  • Methodological Answer : Employ density functional theory (DFT) to map energy profiles for key steps like cyclization or tautomerization. Transition state analysis (e.g., using IRC calculations) clarifies regioselectivity in derivative synthesis . Molecular dynamics simulations can model solvent effects on reaction kinetics, as demonstrated in studies of similar heterocyclic systems . Pair computational predictions with experimental validation (e.g., kinetic isotope effects) to resolve mechanistic ambiguities .

Q. What experimental design strategies are recommended for investigating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Use a Taguchi orthogonal array to systematically vary substituents (e.g., methyl groups, halogens) at positions 2, 3, and 6. Biological assays (e.g., enzyme inhibition or cytotoxicity) should follow standardized protocols to minimize variability. For example, modifying the carboxamide moiety in analogs like N-Methyl-2-pyridone-5-carboxamide significantly alters bioactivity . Multivariate statistical analysis (e.g., PCA) identifies critical structural descriptors driving activity .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines, or impurity profiles). Replicate key studies under controlled conditions, using standardized reagents and blinded data collection. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) to confirm target engagement .

Data Presentation

Q. Table 1. Key Stability Parameters for this compound

ConditionDegradation PathwayAnalytical MethodMitigation StrategyReference
High humidityHydrolysis of carboxamideHPLC-UV (retention shift)Lyophilization
UV light (254 nm)Ring oxidationLC-MS (m/z +16 Da)Amber glass storage
pH > 8.0Tautomerization1^1H NMR (peak shift)Buffer stabilization (pH 6–7)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.